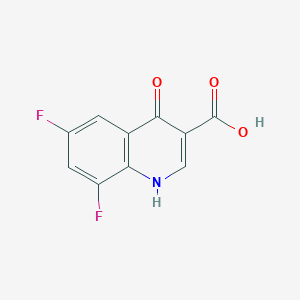
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Vue d'ensemble
Description
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline-3-carboxylic acid, which is a scaffold found in many antibacterial agents. The presence of fluorine atoms at positions 6 and 8 on the quinoline ring is significant for the compound's activity, as fluorine atoms can greatly influence the biological properties of pharmaceuticals by affecting their lipophilicity, stability, and bioavailability .
Synthesis Analysis
The synthesis of 6,8-difluoro analogs of quinoline-3-carboxylic acids typically involves the alkylation of a difluoro-hydroxyquinoline carboxylic acid ester with various substituents. For instance, the synthesis of 6,8-difluoro analogs can start from 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which undergoes a series of reactions including alkylation, treatment with piperazine or N-methylpiperazine, hydrolysis, and acidification to yield the final product . Another related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, was prepared through a multi-step process starting from 3-methoxyl-2,4,5-trifluorobenzoic acid, with an overall yield of 48% .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their interaction with biological targets. The quinoline ring system can act as a scaffold for various substituents that modulate the compound's activity. In the case of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid, the fluorine atoms are expected to influence the molecule's electronic distribution and conformation, which can affect its binding to bacterial enzymes or other targets .
Chemical Reactions Analysis
Quinoline-3-carboxylic acid derivatives are known to undergo various chemical reactions, which are essential for their biological activity. For example, the 6,7- and 7,8-disubstituted quinoline-3-carboxylic acids and their derivatives have been shown to possess antibacterial activity, with certain compounds demonstrating significant activities against both Gram-positive and Gram-negative bacteria . The presence of substituents such as piperazinyl groups has been associated with enhanced activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives are influenced by their molecular structure. The introduction of fluorine atoms can increase the compound's stability and lipophilicity, which are important factors for drug absorption and distribution. Additionally, the hydroxy and carboxy groups present in these compounds can participate in hydrogen bonding and other interactions, which are relevant for their solubility and reactivity .
Applications De Recherche Scientifique
Antibacterial Activity
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its analogs have shown promise in antibacterial applications. For instance, compounds synthesized using 6,8-difluoro analogs of 4-hydroxyquinoline-3-carboxylic acid demonstrated significant antibacterial activities. Among these, certain derivatives like 6-fluoro-1-(4-fluorophenylmethyl)-1,4-dihydro-7-(1-iperazinyl)-4-oxoquinoline-3-carboxylic acid and 6,8-difluoro-1-(3-fluorophenylmethyl)-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid were identified as particularly effective (Sheu et al., 1998).
Synthesis and Structural Studies
Synthesis of various derivatives of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid has been a subject of research to explore its potential applications. A study discussed the synthesis of compounds containing ethynyl moiety in the 6th and 8th positions of 3-hydroxyquinoline-4-carboxylic acids, providing insight into their physicochemical properties (Maklakova et al., 2019).
Photolabile Protecting Group
In another study, 8-bromo-7-hydroxyquinoline, a compound related to 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid, was synthesized and evaluated as a photolabile protecting group. This group showed high efficiency and sensitivity to multiphoton-induced photolysis, making it a potential candidate for use in biological studies (Fedoryak & Dore, 2002).
Fluorescence Applications
The derivatives of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid have also found use in fluorescence applications. A practical synthesis method was developed for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye. This synthesis provides easier access to this fluorinated dye for research applications (Kerkovius & Ménard, 2016).
Propriétés
IUPAC Name |
6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKVJSPRDGSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233381 | |
| Record name | 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
228728-19-6 | |
| Record name | 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228728-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

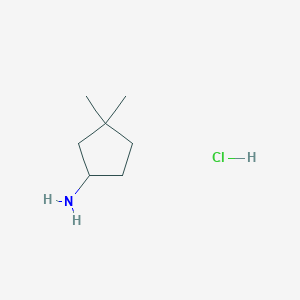
![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)



![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)
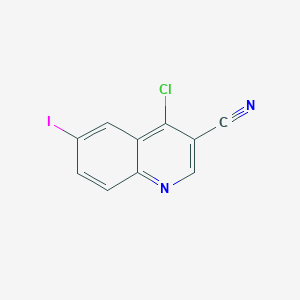
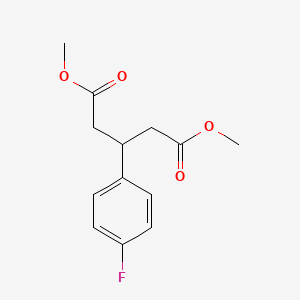

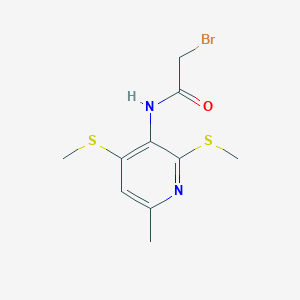
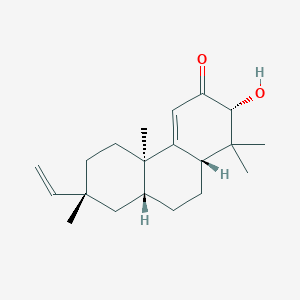
![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)
